molecular formula C15H23ClFNO2 B13743991 Dipropylaminoethyl p-fluorobenzoate hydrochloride CAS No. 326-39-6

Dipropylaminoethyl p-fluorobenzoate hydrochloride

Cat. No.: B13743991
CAS No.: 326-39-6
M. Wt: 303.80 g/mol
InChI Key: YKKJMROIHDNINT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)ethyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 2-(dipropylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-(dipropylamino)ethyl 4-fluorobenzoate hydrochloride may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)ethyl 4-fluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dipropylamino)ethyl 4-fluorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)ethyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dipropylamino)ethyl 4-fluorobenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

326-39-6

Molecular Formula

C15H23ClFNO2

Molecular Weight

303.80 g/mol

IUPAC Name

2-(dipropylamino)ethyl 4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C15H22FNO2.ClH/c1-3-9-17(10-4-2)11-12-19-15(18)13-5-7-14(16)8-6-13;/h5-8H,3-4,9-12H2,1-2H3;1H

InChI Key

YKKJMROIHDNINT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

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